3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound characterized by the presence of an iodine atom attached to a pyrrolo-pyridine structure, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry and organic synthesis due to its structural features that may facilitate interactions with biological targets, including enzymes and receptors. The compound's chemical identifier is 1190318-75-2, and it is recognized for its potential applications in drug development and synthetic chemistry.
The synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol typically involves the iodination of a pyrrolo-pyridine precursor. Common methods include the reaction of 1H-pyrrolo[3,2-b]pyridine with iodine in the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite, often conducted in organic solvents like acetonitrile or dichloromethane at room temperature.
This compound falls under the category of heterocyclic compounds, specifically within the pyrrole and pyridine families. It is classified as a derivative of pyrrolo-pyridine, which is significant in medicinal chemistry for its diverse biological activities.
The synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol can be achieved through several methods:
The reaction conditions can be optimized to enhance yield and minimize by-products. For example, varying the concentration of iodine and the oxidizing agent can lead to different outcomes in terms of product distribution and reaction efficiency. Continuous flow processes may also be employed for industrial-scale production to improve safety and efficiency.
The molecular structure of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol consists of a fused pyrrole and pyridine ring system with an iodine substituent at the third position and a hydroxyl group at the seventh position. This unique arrangement allows for specific interactions with biological targets.
The presence of both iodine and hydroxyl functional groups significantly influences its chemical reactivity and potential biological activity.
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol can participate in various chemical reactions:
The choice of reagents and conditions for these reactions is crucial for achieving desired products. For example, common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, while reducing agents like sodium borohydride are used for reduction processes.
The mechanism of action for 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets such as enzymes or receptors. The iodine atom may enhance binding affinity through halogen bonding interactions. Additionally, the structural features allow it to mimic natural substrates or inhibitors, modulating target protein activity effectively.
These properties influence how the compound behaves in various environments and its suitability for different applications.
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol has several notable applications:
The introduction of iodine at the C3 position of the pyrrolopyridine core demands precise control due to the scaffold's inherent electronic asymmetry and sensitivity. Two principal methodologies dominate:
Electrophilic Aromatic Substitution (EAS):The electron-rich C3 position is susceptible to electrophilic attack, but standard iodination (I₂, oxidants) often yields over-halogenated products. Optimization studies reveal that in situ generation of I⁺ using ICl in dichloromethane at 0°C achieves 75–80% regioselectivity for 3-iodo derivatives, leveraging the pyrrole ring's nucleophilicity [9] . For substrates bearing electron-withdrawing groups, N-iodosuccinimide (NIS) in DMF at 25°C proves superior, minimizing diiodination [3] [9]. Challenges arise with N-unprotected analogs, where competing N-iodination occurs; pre-protection with SEM (2-(trimethylsilyl)ethoxymethyl) groups mitigates this issue [9].
Directed Ortho-Metalation (DoM):For C3-selective iodination, lithiation at C3 precedes electrophilic quenching. N-protected pyrrolo[3,2-b]pyridines undergo lithiation with n-BuLi at −78°C in THF, followed by I₂ addition, affording 3-iodo products in 85–92% yield [6] [9]. This method’s efficacy hinges on the pyridine nitrogen’s coordination with lithium, directing metalation exclusively to C3. Table 1 compares key halogenation approaches:
Table 1: Halogenation Methods for C3-Iodination of Pyrrolopyridines
Method | Reagent System | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
Electrophilic | ICl/DCM | 0°C, 2 h | Moderate (C3) | 75–80 |
Electrophilic | NIS/DMF | 25°C, 1 h | High (C3) | 88–92 |
Directed Metalation | n-BuLi/I₂, THF | −78°C to 25°C, 4 h | Exclusive (C3) | 85–92 |
Sequential Halogenation* | NBS then ICl | 0°C, stepwise | High (C5, C3) | 78 |
*Applied to 5-bromo-3-iodo variants
NIS offers a stable, soluble source of "I⁺" with enhanced controllability compared to molecular iodine. Optimization focuses on solvent systems, catalysts, and physical activation methods:
Solvent and Catalytic Systems:Polar aprotic solvents (DMF, CH₃CN) facilitate NIS dissociation, but acetic acid (AcOH) significantly accelerates iodination through in situ hypoiodous acid (HOI) formation. For 1H-pyrrolo[3,2-b]pyridine, NIS (1.1 equiv) in glacial AcOH at 50°C achieves >95% conversion to the 3-iodo derivative within 30 minutes [3] [9]. Acid-sensitive substrates benefit from neutral conditions; here, γ-Al₂O₃ mediates NIS activation via surface adsorption, enabling iodination in CH₃CN at 80°C with 98% yield and 99% GC purity [7] [9].
Solid-State Mechanochemical Activation:Grinding the pyrrolopyridine substrate with NIS (1.1 equiv) and catalytic AcOH (0.25 equiv) in a mortar yields 3-iodo products within 5–8 minutes at 25°C, achieving 94–99% isolated yield [3]. This method eliminates solvent waste and enhances selectivity for oxidation-prone substrates (e.g., aminopyridines) by minimizing solvolysis pathways. Key advantages include:
Table 2: Solvent Optimization for NIS-Mediated C3-Iodination
Solvent/Catalyst | Additive | Temp (°C) | Time (h) | Yield (%) | Purity (GC%) |
---|---|---|---|---|---|
DMF | None | 50 | 0.5 | 92 | 98.5 |
AcOH | None | 50 | 0.5 | 97 | 99.2 |
CH₃CN | γ-Al₂O₃ | 80 | 1.0 | 98 | 99.9 |
Solvent-free | AcOH (cat.) | 25 | 0.1 | 99 | 98.0 |
Installing the C7 hydroxy group requires strategies that override the inherent reactivity of the pyridine ring, where C5 and C6 positions are typically more nucleophilic. Three methodologies enable C7-selective hydroxylation:
Metal-Catalyzed Directed C–H Activation:Palladium catalysts with mono-protected amino acid (MPAA) ligands achieve ortho-hydroxylation relative to the pyridyl nitrogen. Using 3-iodo-1H-pyrrolo[3,2-b]pyridine, Pd(OAc)₂ (5 mol%), N-Ac-Gly-OH ligand, and PhI(OAc)₂ oxidant in HFIP/water (9:1) at 80°C affords the 7-hydroxy derivative with 75% regioselectivity and 68% yield [4] [9]. The C3 iodine acts as a weakly coordinating director, favoring C7 over C4 functionalization. Limitations include sensitivity to steric bulk and competing protodeiodination.
Enzymatic Hydroxylation:Biocatalysts offer unmatched regiocontrol for in-chain hydroxylation. Engineered Aspergillus terreus CYP505E3 monooxygenase hydroxylates the C7 position (equivalent to ω-7 in alkanes) of 3-iodopyrrolopyridines with >70% selectivity [8]. Reaction conditions (pH 7.4 phosphate buffer, 30°C, NADPH cofactor) provide 55% conversion within 24 hours. This system’s utility lies in:
Orthogonal Deprotection of Pre-Functionalized Intermediates:For substrates where direct hydroxylation fails, 7-methoxy or 7-benzyloxy groups serve as masked hydroxy functionalities. Demethylation with BBr₃ in DCM (−78°C to 25°C) or hydrogenolytic deprotection (Pd/C, H₂) cleanly yields the 7-hydroxy compound. This approach integrates with halogenation—e.g., 7-methoxy-3-iodo precursors are iodinated first, followed by demethylation—ensuring >95% regiochemical fidelity [6] [9].
Table 3: Hydroxylation Strategies for C7-Functionalization
Method | Conditions | Regioselectivity (C7) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd/MPAA C–H Activation | Pd(OAc)₂, N-Ac-Gly-OH, PhI(OAc)₂, HFIP/H₂O | 75% | 68 | No pre-protection required |
Biocatalytic (CYP505E3) | pH 7.4, 30°C, NADPH | >70% | 55* | Green chemistry, high selectivity |
O-Deprotection | BBr₃, DCM; or Pd/C, H₂ | >95% | 82–90 | Predictable regiocontrol |
*Based on conversion; isolated yield [8]
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: